molecular formula C17H24N+ B13439041 1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium

1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium

Cat. No.: B13439041
M. Wt: 242.38 g/mol
InChI Key: QFTWSTZIZQJKJH-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability The incorporation of the adamantyl group into various chemical structures often enhances their stability and biological activity

Preparation Methods

The synthesis of 1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium typically involves the functionalization of adamantane derivatives. One common method is the reaction of adamantanone with acetonitrile in the presence of a strong base like potassium hydroxide and a phase-transfer catalyst such as 18-crown-6 . This method is efficient but requires careful handling of reagents and conditions.

Industrial production methods often involve the bromination of adamantane to form 1-bromoadamantane, which is then reacted with pyridine derivatives under controlled conditions . This process can be optimized for large-scale production by adjusting the molar ratios of reactants and reaction times to maximize yield and purity.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium involves its interaction with various molecular targets. In medicinal applications, it acts as a sigma receptor agonist and a weak NMDA receptor antagonist . These interactions can modulate neurotransmitter release and neuronal excitability, contributing to its therapeutic effects. Additionally, the compound’s lipophilicity allows it to integrate into lipid bilayers, enhancing its ability to cross biological membranes and reach intracellular targets .

Comparison with Similar Compounds

1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium can be compared with other adamantane derivatives such as amantadine, memantine, and rimantadine . These compounds share the adamantyl core structure but differ in their functional groups and specific applications:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical reactivity and biological activity, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(1-adamantyl)-3,5-dimethylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17/h3,10-11,14-16H,4-9H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTWSTZIZQJKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)C23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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